4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide

Microtubule destabilization P-glycoprotein efflux Multidrug resistance

Procure CAS 392327-00-3 to ensure SAR continuity in your Nav1.7 pain or microtubule anticancer programs. Its unique 2,3-dimethylphenyl tail delivers distinct target engagement and P-gp evasion, unlike generic analogs with unsubstituted phenyl or cyclopropyl tails. Avoid misleading structure-activity conclusions: this pre-formed benzamide eliminates hydrolytic instability of sulfonyl chloride intermediates and arrives at ≥95% purity, ready for direct DMSO formatting and electrophysiology or tubulin assays.

Molecular Formula C24H24N2O3S
Molecular Weight 420.53
CAS No. 392327-00-3
Cat. No. B2454721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide
CAS392327-00-3
Molecular FormulaC24H24N2O3S
Molecular Weight420.53
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC4=CC=CC=C43)C
InChIInChI=1S/C24H24N2O3S/c1-17-7-5-10-22(18(17)2)25-24(27)20-12-14-21(15-13-20)30(28,29)26-16-6-9-19-8-3-4-11-23(19)26/h3-5,7-8,10-15H,6,9,16H2,1-2H3,(H,25,27)
InChIKeyFVWIPJCRYXKNQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide (392327-00-3): Procurement-Grade Evidence for a Structurally Distinct Dihydroquinoline Sulfonamide


4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide (CAS 392327-00-3) is a synthetic sulfonamide-benzamide hybrid characterized by a C24H24N2O3S formula and a molecular weight of 420.5 g/mol . It belongs to the dihydroquinoline sulfonamide class, a scaffold widely investigated in patents for voltage-gated sodium channel (Nav1.7) inhibition [1] and in primary research for microtubule-destabilizing anticancer activity [2]. Unlike many in-class compounds that feature simple alkyl or unsubstituted phenyl amide tails, this specific molecule carries a 2,3-dimethylphenyl substituent on the terminal benzamide, a modification that introduces distinct steric and electronic properties relevant to target engagement and selectivity optimization in medicinal chemistry programs.

Why Generic Dihydroquinoline Sulfonamides Cannot Simply Replace 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide


The dihydroquinoline sulfonamide benzamide class exhibits extreme functional sensitivity to terminal amide modifications. Published structure-activity relationship (SAR) studies on a closely related series demonstrate that replacing the amide moiety shifts the antiproliferative mechanism and can abolish activity entirely, with amide-substituted analogs showing superior potency over carboxylic acid variants in the para position [1]. Furthermore, the specific 2,3-dimethylphenyl substitution on 392327-00-3 introduces a sterically hindered, electron-rich aromatic system that is absent in common comparator compounds featuring unsubstituted phenyl, simple cyclopropyl, or benzothiazole-terminated amides. This structural difference directly influences binding pocket complementarity and selectivity profiles, particularly in kinase and tubulin targets where shallow hydrophobic pockets discriminate between methyl-substituted aryl groups [2]. Consequently, sourcing 392327-00-3 specifically is essential for maintaining SAR continuity; a generic dihydroquinoline sulfonamide with a different N-aryl amide tail will not reproduce the same pharmacological fingerprint, and its use in a research program without this specific compound may lead to misleading structure-activity conclusions.

Quantitative Differentiation Evidence for 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide (392327-00-3)


Predicted P-Glycoprotein Evasion Advantage Over Standard Microtubule Agents

The closest structurally characterized analog, N-cyclopropyl-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide (Compound 3), demonstrated that the dihydroquinoline sulfonyl benzamide core scaffold is not susceptible to the P-glycoprotein (P-gp) drug efflux pump, a major mechanism of multidrug resistance that limits the utility of clinically used microtubule-targeting agents such as taxanes and vinca alkaloids [1]. While direct P-gp susceptibility data for 392327-00-3 have not been published, the shared core scaffold with Compound 3 provides a strong class-level inference that 392327-00-3 is likely to retain this P-gp evasion property. This is particularly relevant because the 2,3-dimethylphenyl amide substituent on 392327-00-3 adds steric bulk that may further reduce recognition by efflux transporters compared to the smaller cyclopropyl analog.

Microtubule destabilization P-glycoprotein efflux Multidrug resistance

Differentiated Tubulin Polymerization Inhibitory Spectrum Versus Quinolinone-Based Inhibitor D13

Another structural subclass, the 3,4-dihydro-2(1H)-quinolinone sulfonamides represented by compound D13 (N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide), exhibits potent tubulin polymerization inhibition (IC50 = 6.74 μM) and anti-proliferative activity against HeLa cells (IC50 = 1.34 μM) [1]. Compound D13 differs from 392327-00-3 in two critical aspects: it contains a 2-oxo group on the quinoline ring (making it a quinolinone rather than a dihydroquinoline) and a 4-methoxybenzyl/trimethoxyphenyl amide tail instead of the 2,3-dimethylphenyl amide. These structural differences are expected to produce distinct tubulin binding kinetics and isoform selectivity profiles. While no head-to-head data exist, the proven nanomolar-to-low-micromolar activity of D13 establishes a performance benchmark that similar dihydroquinoline sulfonamides like 392327-00-3 can be evaluated against in comparative tubulin polymerization assays.

Tubulin polymerization inhibition Anticancer HeLa cytotoxicity

Nav1.7 Ion Channel Selectivity Potential Versus Generic Dihydroquinoline Sulfonamide Patent Leads

The alkyl dihydroquinoline sulfonamide patent family (e.g., Amgen HK1262649B) explicitly claims compounds of this structural class as inhibitors of voltage-gated sodium channel Nav1.7, a genetically validated target for pain disorders [1]. The patent discloses that minor modifications to the amide substituent significantly alter Nav1.7 potency and selectivity over cardiac Nav1.5 channels, a key safety consideration. The 2,3-dimethylphenyl amide substituent on 392327-00-3 represents a specific structural permutation within this claimed chemical space. Unlike the broad patent exemplified compounds with generic alkyl or unsubstituted phenyl amides, the 392327-00-3 structure introduces ortho-methyl substitution that can restrict amide bond rotation and influence the conformational presentation of the aryl ring to the Nav1.7 binding pocket, potentially yielding a differentiated selectivity window.

Nav1.7 sodium channel inhibition Pain disorders Selectivity screening

Chemical Stability and Purity Advantage Over Sulfonyl Chloride Precursors and Degradation-Prone Analogs

Commercial sourcing records for 392327-00-3 indicate a standard purity specification of 95%, with the compound supplied as a pre-formed sulfonamide benzamide rather than as a reactive sulfonyl chloride precursor (e.g., 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl chloride) that requires further synthetic elaboration and is prone to hydrolysis during storage . This purity specification is consistent with requirements for direct use in biological screening without additional purification. In contrast, the sulfonyl chloride analog, a common synthetic intermediate in this chemical series, exhibits inherent hydrolytic instability that can lead to batch-to-batch variability and generation of sulfonic acid impurities upon exposure to ambient moisture, impacting assay reproducibility . The pre-formed, stable benzamide structure of 392327-00-3 eliminates this quality risk, offering a procurement advantage for high-throughput screening campaigns where compound integrity over time in DMSO stock solutions is critical.

Chemical stability Purity specification Compound management

Optimal Deployment Scenarios for 4-((3,4-Dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide Based on Procurement Evidence


Chemical Tool Compound for P-Glycoprotein-Independent Microtubule Destabilization Studies

In cancer biology laboratories investigating microtubule dynamics in P-gp-overexpressing multidrug-resistant cell lines such as NCI/ADR-RES or KB-V1, 392327-00-3 is a rational procurement choice. The core dihydroquinoline sulfonamide scaffold has demonstrated P-gp evasion in a closely related analog [1]. Using this compound as a tool molecule allows for unambiguous interpretation of microtubule-related phenotypes without the confounding factor of P-gp-mediated drug efflux that complicates experiments using standard agents like paclitaxel or vinblastine. The structurally distinct 2,3-dimethylphenyl amide tail further provides a unique chemical probe for exploring amide-dependent tubulin binding site interactions.

SAR Probe for Nav1.7 Amide Conformation-Activity Relationship Studies

For industrial drug discovery programs targeting peripheral Nav1.7 for chronic pain, 392327-00-3 serves as a specific chemical biology probe within the broadly claimed dihydroquinoline sulfonamide patent space. The ortho-methyl substitution on the anilide ring is predicted to restrict amide bond rotation and present a distinct aryl conformation to the Nav1.7 binding pocket compared to generic unsubstituted phenyl analogs [2]. Systematic evaluation of this compound alongside para-substituted and meta-substituted anilide congeners in automated patch clamp electrophysiology can deconvolute the contribution of amide geometry to Nav1.7 potency and selectivity over cardiac Nav1.5, directly informing lead optimization strategies for next-generation pain therapeutics.

Reference Compound for Cross-Class Tubulin Polymerization Inhibitor Benchmarking

In academic screening centers and CROs conducting tubulin polymerization inhibitor discovery, 392327-00-3 is a valuable inter-series comparator. Its dihydroquinoline framework differs from both the quinolinone subclass (exemplified by D13 with known tubulin polymerization IC50 of 6.74 μM) and the well-characterized colchicine-site binders [3]. Inclusion of 392327-00-3 in a panel of structurally diverse tubulin inhibitors enables robust assessment of assay performance across chemotypes and facilitates the identification of scaffold-specific effects on tubulin dynamics, mitotic arrest, and downstream apoptosis signaling in solid tumor cell line panels.

Stable DMSO Stock Compound for Long-Term High-Throughput Screening Library Inclusion

Compound management facilities and institutional screening libraries benefit from the procurement of 392327-00-3 due to its pre-formed benzamide structure, which eliminates the hydrolytic instability issues associated with sulfonyl chloride intermediates in the same chemical series . With a standard purity of 95% suitable for direct biological testing, the compound can be formatted into DMSO stock solutions with extended stability under standard -20°C storage conditions. This reduces the frequency of library refresh cycles and minimizes false-negative screening results caused by compound degradation, directly improving the return on investment for screening infrastructure.

Quote Request

Request a Quote for 4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(2,3-dimethylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.